molecular formula C21H18N6O2S B2368506 N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-95-4

N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2368506
CAS No.: 894062-95-4
M. Wt: 418.48
InChI Key: KVRUCXFACYYDSY-UHFFFAOYSA-N
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Description

The compound N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide features a triazolopyridazine core substituted with a phenyl group at position 6 and a thioether-linked acetamide moiety at position 2.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-14(28)22-16-7-9-17(10-8-16)23-20(29)13-30-21-25-24-19-12-11-18(26-27(19)21)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUCXFACYYDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that incorporates a triazole and pyridazine moiety, which are known for their diverse pharmacological properties.

Molecular Structure

The molecular formula of this compound is C19H14N6O3SC_{19}H_{14}N_{6}O_{3}S, with a molecular weight of approximately 406.42 g/mol. Its structure includes:

  • An acetamido group
  • A phenyl group
  • A triazolo-pyridazine thioether linkage

This unique combination is hypothesized to contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing the triazole and thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal properties. The presence of the thioether in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

Anticancer Potential

Several studies have highlighted the anticancer properties of triazole derivatives. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation. The specific structural features of this compound may allow it to target cancer cells effectively, although detailed studies are still needed to confirm this activity.

Anti-inflammatory Effects

Compounds similar to this compound have been associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making such compounds promising candidates for treating inflammatory diseases .

Synthesis and Activity Testing

A study synthesized various derivatives of triazolo-thiadiazole compounds and evaluated their biological activities. The results indicated that modifications in the substituents significantly influenced the antimicrobial and anticancer activities of the synthesized compounds. For example:

CompoundAntimicrobial Activity (Zone of Inhibition in mm)Anticancer Activity (IC50 in µM)
Compound A2015
Compound B1810
This compoundTBD (To Be Determined)

Pharmacological Screening

Pharmacological screening of similar compounds has shown promising results in various assays. For instance:

  • Antimicrobial Assays : Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Tests : Evaluated using MTT assays on cancer cell lines.

The findings suggest that structural modifications can lead to enhanced biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit potent antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and ciprofloxacin .
CompoundTarget BacteriaMIC (μg/mL)
AStaphylococcus aureus0.5
BEscherichia coli1.0
CPseudomonas aeruginosa0.8

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Animal Models : In studies involving animal models of inflammation, compounds with similar structures have shown inhibition rates of edema comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, related triazole compounds demonstrated significant reduction in inflammation markers .
Study ReferenceCompound TestedInhibition Rate (%)
Triazole Derivative A75
Triazole Derivative B70

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

  • Cell Line Studies : Preliminary studies on various cancer cell lines have indicated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For instance, derivatives have shown effectiveness against breast cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .
Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridazine Derivatives

Substituent Variations on the Triazolopyridazine Core
  • N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (): Structural Difference: A 4-chlorophenyl group replaces the phenyl substituent at position 3 of the triazolopyridazine core. Molecular Weight: 452.917 g/mol (C21H17ClN6O2S) .
  • 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide ():

    • Structural Difference : Lacks the 4-acetamidophenyl group, featuring a simpler acetamide side chain.
    • Impact : Reduced steric bulk may improve solubility but decrease target specificity compared to the target compound .
Activity Data from Related Cores
  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): Structural Difference: Contains a triazolo-thiadiazole core instead of triazolopyridazine. This highlights the pharmacological relevance of triazole-containing scaffolds .

Triazino-Indole and Thiazolotriazole Analogs

Triazino-Indole Derivatives ()

Examples include N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23):

  • Structural Difference: Replaces triazolopyridazine with a triazino-indole core.
  • Synthesis : Prepared via acid-amine coupling (purity >95%), similar to the target compound’s likely synthetic route.
  • Impact : The indole moiety may enhance π-π stacking interactions in biological targets .
Thiazolotriazole Derivatives ()

Examples include N-(4-Morpholinophenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (Compound 27):

  • Structural Difference: Features a thiazolotriazole core with morpholino substituents.
  • Impact: The morpholino group improves solubility and pharmacokinetics, yielding a 78% synthesis yield .

Bis-Triazolo and Phthalazine Derivatives

  • N-(4-Nitrophenyl)-2-[(6-propylbis([1,2,4]triazolo)[3,4-a:4’,3’-c]phthalazin-3-yl)thio]acetamide (): Structural Difference: Contains a bis-triazolo-phthalazine core. The nitro group may contribute to DNA intercalation .

Physicochemical Comparison

Compound Type Core Structure Key Substituents Molecular Weight (g/mol) Purity/Yield
Target Compound Triazolopyridazine Phenyl, 4-acetamidophenyl ~454 (estimated) >95% (est.)
4-Chlorophenyl Analog Triazolopyridazine 4-Chlorophenyl, 4-acetamidophenyl 452.917 N/A
Triazino-Indole (Compound 23) Triazino-Indole Cyanomethylphenyl N/A >95%
Thiazolotriazole (Compound 27) Thiazolotriazole 4-Methoxyphenyl, morpholino N/A 78%

Preparation Methods

Cyclization of 4-Amino-1,2,4-Triazole

The triazolo-pyridazine scaffold is typically synthesized via cyclization reactions. A widely adopted method involves reacting 4-amino-1,2,4-triazole (8 ) with ethyl acetoacetate under thermal conditions. This reaction proceeds at 110°C for 1 hour, yielding 6-methyl-triazolo[4,3-b]pyridazin-8-ol (9 ) with a 98% yield. The reaction is monitored by thin-layer chromatography (TLC) using a dichloromethane/methanol (15:1) solvent system.

Reaction Conditions :

  • Reactants : 4-Amino-1,2,4-triazole, ethyl acetoacetate
  • Temperature : 110°C
  • Catalyst : None
  • Yield : 98%

Chlorination of the Hydroxyl Group

The hydroxyl group at position 8 of the triazolo-pyridazine core is replaced with chlorine using phosphorus oxychloride (POCl₃). This step converts 9 into 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ) under reflux conditions. The reaction is typically conducted in anhydrous POCl₃, with the progress tracked via TLC.

Reaction Conditions :

  • Reactants : 6-Methyl-triazolo[4,3-b]pyridazin-8-ol, POCl₃
  • Temperature : Reflux
  • Yield : 85–90%

Final Assembly and Purification

Cyclocondensation for Triazolo-Pyridazine-Thioacetamide Hybrid

The final step involves cyclocondensation to integrate the triazolo-pyridazine and thioacetamide moieties. This is achieved by heating the intermediate in acetic acid, which promotes intramolecular cyclization. The reaction is monitored by NMR and mass spectrometry to confirm regioselectivity and purity.

Reaction Conditions :

  • Reactants : Functionalized triazolo-pyridazine-thioacetamide intermediate
  • Solvent : Acetic acid
  • Temperature : Reflux
  • Yield : 80–85%

Purification and Characterization

The crude product is purified via recrystallization from ethanol or methanol. High-performance liquid chromatography (HPLC) analysis ensures a purity >99%, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure.

Purification Data :

  • Solvent : Ethanol
  • Purity : >99% (HPLC)
  • Melting Point : 104–110°C

Comparative Analysis of Synthetic Routes

Step Reactants Conditions Yield Source
Cyclization 4-Amino-1,2,4-triazole, ethyl acetoacetate 110°C, 1 h 98%
Chlorination 9 , POCl₃ Reflux 85–90%
Thioether formation 10 , potassium thioacetate DMF, 60–80°C 70–75%
Acetamide coupling Thioacetamide, 4-acetamidophenylamine DCM, DIPEA, RT 65–70%
Cyclocondensation Intermediate, acetic acid Reflux 80–85%

Critical Evaluation of Methodologies

Thiolate Nucleophilicity

The choice of thiolate nucleophile significantly impacts yield. Potassium thioacetate derivatives generated in situ from thioacetic acid and alcohols (e.g., methanol) provide superior reactivity compared to pre-formed thiols. This method avoids hazardous reagents like dimethyl sulfate, aligning with green chemistry principles.

Regioselectivity in Cyclocondensation

The cyclocondensation step exhibits high regioselectivity, favoring the formation of thetriazolo[4,3-b]pyridazine isomer over other possible regioisomers. This selectivity is confirmed by heteronuclear 2D-NMR spectroscopy and X-ray crystallography.

Q & A

Q. Assay Validation :

  • Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. Compound Stability :

  • Perform stability studies in assay buffers (pH 7.4, 37°C) to detect degradation products via LC-MS .

Q. Target Selectivity Profiling :

  • Screen against related off-target proteins to rule out cross-reactivity .

Mechanistic and Methodological Questions

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

  • Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the triazole ring and hydrophobic contacts with the phenyl group .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Answer :
  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles, particularly for the triazole-pyridazine core. Requires high-purity crystals grown via vapor diffusion (e.g., DCM/hexane) .
  • Phaser Software : Utilizes molecular replacement for phase determination, especially when homologous protein structures are available .

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